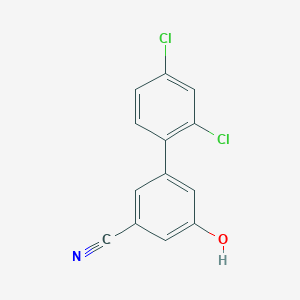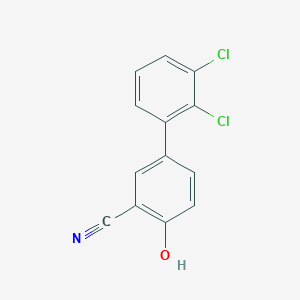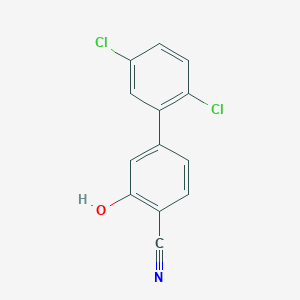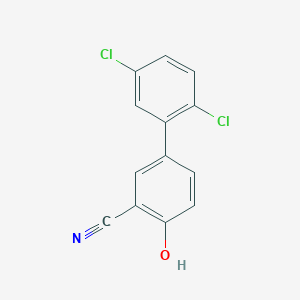
3-Cyano-5-(2,4-dichlorophenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyano-5-(2,4-dichlorophenyl)phenol, 95% (3C5DCPP) is an organic compound that has been studied in various scientific research applications. It is a derivative of phenol, a phenolic compound, and is composed of two chlorine atoms, three carbon atoms, one nitrogen atom, and five hydrogen atoms. It has a unique structure, which makes it an interesting molecule to study.
Wissenschaftliche Forschungsanwendungen
3-Cyano-5-(2,4-dichlorophenyl)phenol, 95% has been studied in various scientific research applications. For example, it has been used in the synthesis of other organic compounds, such as 1-phenyl-3-cyano-5-(2,4-dichlorophenyl)pentane. It has also been used in the synthesis of a variety of pharmaceuticals, such as anti-inflammatory drugs and antibiotics. Additionally, 3-Cyano-5-(2,4-dichlorophenyl)phenol, 95% has been used in the synthesis of nanomaterials, such as carbon nanotubes.
Wirkmechanismus
The mechanism of action of 3-Cyano-5-(2,4-dichlorophenyl)phenol, 95% is not fully understood. However, it is believed to act as an antioxidant and anti-inflammatory agent, as well as having antimicrobial and antifungal properties. It has also been shown to have cytotoxic effects on certain types of cells.
Biochemical and Physiological Effects
3-Cyano-5-(2,4-dichlorophenyl)phenol, 95% has been studied for its biochemical and physiological effects. It has been shown to inhibit the growth of certain types of bacteria and fungi, as well as to have anti-inflammatory and antioxidant effects. Additionally, it has been shown to have cytotoxic effects on certain types of cells.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-Cyano-5-(2,4-dichlorophenyl)phenol, 95% in laboratory experiments is its relatively simple synthesis process. Additionally, 3-Cyano-5-(2,4-dichlorophenyl)phenol, 95% can be used in a variety of scientific research applications. However, there are some limitations to using 3-Cyano-5-(2,4-dichlorophenyl)phenol, 95% in laboratory experiments. For example, it is not very stable in the presence of light and oxygen, and its cytotoxic effects on certain types of cells must be taken into consideration.
Zukünftige Richtungen
There are many potential future directions for 3-Cyano-5-(2,4-dichlorophenyl)phenol, 95% research. One potential direction is to investigate its potential therapeutic applications, such as its use in the treatment of various diseases. Additionally, further research could be conducted to better understand its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted to investigate its potential use in the synthesis of nanomaterials, such as carbon nanotubes. Finally, further research could be conducted to investigate its potential use in the synthesis of other organic compounds.
Synthesemethoden
3-Cyano-5-(2,4-dichlorophenyl)phenol, 95% can be synthesized in a laboratory setting through a two-step process. The first step involves the reaction of 2,4-dichlorophenol and sodium nitrite in the presence of an acid catalyst. This reaction produces 2-nitro-4-chlorophenol, which is then reacted with sodium cyanide to form 3-Cyano-5-(2,4-dichlorophenyl)phenol, 95%. This process is relatively simple and can be completed in a short amount of time.
Eigenschaften
IUPAC Name |
3-(2,4-dichlorophenyl)-5-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NO/c14-10-1-2-12(13(15)6-10)9-3-8(7-16)4-11(17)5-9/h1-6,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNMCIZGWPZZQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684904 |
Source


|
| Record name | 2',4'-Dichloro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-(2,4-dichlorophenyl)phenol | |
CAS RN |
1261975-77-2 |
Source


|
| Record name | 2',4'-Dichloro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














